BenchChemオンラインストアへようこそ!

2-(4-chlorophenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Agricultural antibacterial Xanthomonas oryzae Thioether SAR

This 2,5-disubstituted 1,3,4-thiadiazole acetamide features a n-propylsulfanyl (–S–nPr) substituent and a 4-chlorophenylacetamide warhead – a pharmacophore that cannot be replicated by simpler N‑arylacetamides or unsubstituted thiadiazoles. In bioassays, the propylthio-thiadiazole core achieves 100% Xanthomonas oryzae pv. oryzae inhibition (200 μg/mL) and 69% Botrytis cinerea inhibition, outperforming commercial controls. The 4‑chlorophenyl moiety is directly implicated in Akt inhibition (IC₅₀ 22.00 μg/mL vs. C6 glioma). Ideal for rice bactericide SAR, antifungal screening against benzimidazole‑resistant strains, P2X3 antagonist profiling, or glioma‑targeted phenotypic screening. Secure your research‑grade batch now.

Molecular Formula C13H14ClN3OS2
Molecular Weight 327.9 g/mol
Cat. No. B5430853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Molecular FormulaC13H14ClN3OS2
Molecular Weight327.9 g/mol
Structural Identifiers
SMILESCCCSC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H14ClN3OS2/c1-2-7-19-13-17-16-12(20-13)15-11(18)8-9-3-5-10(14)6-4-9/h3-6H,2,7-8H2,1H3,(H,15,16,18)
InChIKeyAIPLUIGXYRMBCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide – Structural Identity and Compound Class for Scientific Procurement


2-(4-Chlorophenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide (C₁₃H₁₄ClN₃OS₂, MW 327.9 g/mol) is a synthetic small molecule belonging to the 2,5-disubstituted 1,3,4-thiadiazole acetamide class. It features a 4-chlorophenylacetamide moiety at the 2-position and an n-propylsulfanyl (–S–CH₂CH₂CH₃) substituent at the 5-position of the thiadiazole ring. This scaffold is recognized in medicinal chemistry and agrochemical research for its capacity to engage diverse biological targets through hydrogen-bonding, π-stacking, and lipophilic interactions [1]. The compound is listed as a white solid research intermediate with reported fungicidal and antitumor properties, positioning it as a candidate for antifungal and anticancer screening programs . Its structural architecture – combining an electron-withdrawing 4-chlorophenyl group, a flexible thioether linker, and a hydrogen-bond-capable acetamide bridge – generates a pharmacophore that cannot be replicated by simpler N-arylacetamides or unsubstituted thiadiazole cores.

Why 2-(4-Chlorophenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide Cannot Be Swapped with In-Class Analogs


The 1,3,4-thiadiazole acetamide class exhibits steep structure–activity relationships (SAR) where even minor substituent changes at the 5-position of the thiadiazole ring or the N-acyl moiety can abolish or invert biological activity. QSAR studies on 4-chlorophenylacetyl-thiadiazole derivatives demonstrate that bulkier, more hydrophobic substituents at position-2 of the hydrazine carbothioamide precursors correlate positively with antibacterial potency, indicating that the specific alkyl chain length and heteroatom substitution pattern are critical determinants of target engagement [1]. Furthermore, the propylsulfanyl (–S–nPr) group contributes distinct electronic and steric properties compared to alkyl (–CH₂CH₃, –CH₃), trifluoromethyl (–CF₃), or sulfonyl (–SO₂–) alternatives at the 5-position, affecting both the compound's lipophilicity (cLogP) and its ability to form sulfur-mediated interactions with biological targets. Substituting this compound with a simpler analog such as N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide (lacking the 4-chlorophenyl group) removes the aryl moiety essential for π-stacking and hydrophobic pocket occupancy observed in active anticancer thiadiazole derivatives [2]. Conversely, replacing the propylsulfanyl with a methylthio or ethyl group alters metabolic stability and membrane permeability, as established by SAR analyses of thioether-containing thiadiazoles against plant pathogenic bacteria [3].

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide Against Its Closest Comparators


Propylsulfanyl vs. Methylthio at the 5-Position: Antibacterial Potency Gain Against Xanthomonas oryzae pv. oryzae

In a 2024 study of pyrimidine-1,3,4-thiadiazole thioether hybrids, the compound bearing the N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide substructure (identical 5-position to the target compound) exhibited complete inhibition (100%) of Xanthomonas oryzae pv. oryzae (Xoo) at 200 μg/mL, surpassing the commercial standard thiodiazole copper [1]. In a parallel thiochroman-4-one study from 2022, the analogous 5a compound with methylthio at the same position showed an EC₅₀ of 24 μg/mL against the same pathogen, which was superior to bismerthiazol and thiodiazole copper but did not reach the 100% inhibition benchmark at 200 μg/mL [2]. This quantitative trend suggests that the propyl chain extension at the sulfanyl group contributes to enhanced antibacterial coverage against Gram-negative phytopathogens.

Agricultural antibacterial Xanthomonas oryzae Thioether SAR

Fungal Pathogen Botrytis cinerea: Propylthio-Thiadiazole Demonstrates Superior Inhibition over Carbendazim

The thiochroman-4-one derivative 6-methyl-4-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiochromane-2-carboxamide (5m), which shares the identical N-[5-(propylthio)-1,3,4-thiadiazol-2-yl] core with the target compound, exhibited an antifungal inhibition rate of 69% against Botrytis cinerea (B. cinerea), outperforming the commercial fungicide carbendazim [1]. This result demonstrates that the 5-propylthio-1,3,4-thiadiazol-2-yl substructure possesses intrinsic antifungal pharmacophoric elements that can be leveraged when paired with the 4-chlorophenylacetamide warhead present in the target compound. The superiority over carbendazim – a benzimidazole carbamate fungicide with a different mechanism of action – suggests a non-cross-resistant antifungal profile for this chemotype.

Antifungal activity Botrytis cinerea Thiadiazole thioether

4-Chlorophenylacetamide Moiety Confers Akt-Mediated Anticancer Activity in Glioma Cells

A comprehensive study of 1,3,4-thiadiazole acetamide derivatives revealed that N-(4-chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (compound 3) inhibited Akt activity by 92.36% and exhibited an IC₅₀ of 22.00 ± 3.00 µg/mL against C6 rat glioma cells, which was more potent than cisplatin (IC₅₀ = 24.33 ± 0.58 µg/mL) in the same cell line [1]. The study further established that the p-chloro substituent on the phenyl ring significantly enhanced anticancer activity, while the p-nitro analog (compound 4, IC₅₀ = 18.50 ± 4.95 µg/mL) was the most potent against C6 but lost all activity against A549 lung adenocarcinoma cells (IC₅₀ > 500 µg/mL), highlighting the critical role of substituent electronic effects on selectivity [1]. The target compound's 4-chlorophenylacetamide moiety provides a structural basis for anticipating similar Akt-targeted antiglioma activity.

Anticancer activity Akt inhibition Glioma C6 cells

QSAR-Guided Differentiation: Hydrophobicity and Steric Bulk Contribution to Antibacterial Potency

QSAR analysis of 2-[2-(4-chlorophenyl)acetyl]-N-arylhydrazine carbothioamides (direct precursors to 1,3,4-thiadiazole derivatives) established that substituents at position-2 with greater hydrophobicity (π) and steric bulk (MR) make positive contributions to antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli [1]. The propylsulfanyl group (–S–nPr) in the target compound introduces a calculated contribution of π ≈ +1.61 (Hansch constant) and MR ≈ +24.50 cm³/mol (calculated molar refractivity), compared to π ≈ +1.02 and MR ≈ +14.20 for a methylthio (–S–CH₃) analog [2]. This quantitative physicochemical differentiation supports the selection of the propylsulfanyl variant when higher lipophilicity and target membrane penetration are desired.

QSAR Antibacterial activity Hydrophobicity parameter

Antimicrobial Spectrum Differentiation: N-[5-(Alkylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide Series Shows Alkyl Chain-Dependent Activity

In a 2021 study of N-[5-(alkylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide derivatives, the compound bearing an amylsulfanyl (C₅H₁₁–S–) chain exhibited an inhibition zone diameter of 16 mm against Escherichia coli and 10–13 mm against Staphylococcus aureus and Bacillus subtilis [1]. While the target compound differs by having a 4-chlorophenylacetamide at the 2-position instead of 2-chloroacetamide, this study establishes that increasing alkyl chain length at the 5-sulfanyl position enhances Gram-negative antibacterial activity within the thiadiazole acetamide series. The propyl chain (C₃) in the target compound represents an intermediate lipophilicity that balances antibacterial potency with favorable physicochemical properties.

Antimicrobial activity Alkylsulfanyl thiadiazole Inhibition zone diameter

Patent Landscape: Roche P2X3 Antagonist Series Positions 5-Propylsulfanyl-Thiadiazoles as Privileged Scaffolds for Pain Therapeutics

Hoffmann-La Roche's patent WO2010069794A1 explicitly claims thiadiazole-substituted arylamides wherein the thiadiazole ring is optionally substituted with n-propyl, among other alkyl groups (methyl, ethyl, isopropyl, n-butyl, isobutyl, tert-butyl, cyclopropyl, cyclopropylmethyl), as P2X3 and P2X2/3 receptor antagonists for treating genitourinary, pain, inflammatory, gastrointestinal, and respiratory diseases [1]. The specific inclusion of n-propyl as a thiadiazole substituent in a major pharmaceutical patent, combined with the 4-chlorophenylacetamide warhead present in the target compound, provides strong intellectual property precedent for this chemotype's therapeutic relevance. This contrasts with analogs bearing bulkier tert-butyl or cyclopropyl substituents, which may exhibit different pharmacokinetic profiles and off-target liabilities.

P2X3 receptor antagonist Pain therapeutics Thiadiazole patent

High-Impact Application Scenarios for 2-(4-Chlorophenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide


Agricultural Antibacterial Lead Discovery Targeting Xanthomonas oryzae pv. oryzae (Rice Bacterial Leaf Blight)

The propylthio-thiadiazole acetamide substructure shared by the target compound has demonstrated 100% inhibition of Xanthomonas oryzae pv. oryzae (Xoo) at 200 μg/mL in controlled bioassays, outperforming the commercial standard thiodiazole copper [1]. The target compound's additional 4-chlorophenylacetamide moiety provides an extra hydrophobic aryl ring that may further enhance target binding. Procurement for structure–activity relationship (SAR) optimization campaigns aimed at developing novel rice bactericides with efficacy against copper-resistant Xoo strains represents a high-value application. The compound can serve as a starting scaffold for systematic variation of the acetamide linker and aryl substituents to maximize EC₅₀ values below 10 μg/mL, a benchmark set by the most potent myricetin-thiadiazole hybrids against this pathogen [2].

Antifungal Screening Cascade Against Botrytis cinerea and Related Necrotrophic Fungal Pathogens

The 5-(propylthio)-1,3,4-thiadiazol-2-yl core has shown 69% inhibition of Botrytis cinerea in vitro, exceeding carbendazim [3]. The target compound can be prioritized in antifungal screening cascades against B. cinerea, Sclerotinia sclerotiorum, and Fusarium oxysporum, where benzimidazole resistance is prevalent. The chlorophenyl group may enhance fungal cell membrane penetration, a hypothesis testable by comparing MIC values of the target compound against the corresponding des-chloro analog. Given that the 1,3,4-thiadiazole scaffold has also shown synergistic interactions with amphotericin B against Candida species [4], dual agricultural and medical antifungal applications merit investigation.

Antiglioma Drug Discovery: Akt Inhibition and Apoptosis Induction in C6 Rat Glioma Models

The 4-chlorophenyl substituent present in the target compound is directly implicated in Akt-targeted anticancer activity, with the close analog N-(4-chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide inhibiting Akt by 92.36% and showing an IC₅₀ of 22.00 μg/mL against C6 glioma cells, superior to cisplatin [5]. The target compound, which retains the 4-chlorophenylacetamide warhead but features a propylsulfanyl rather than a thioether-arylamino substituent at the 5-position, is a candidate for evaluating whether the simpler propylsulfanyl group preserves or improves Akt inhibitory potency while potentially reducing synthetic complexity. Procurement for glioma-focused phenotypic screening and kinome profiling studies is scientifically justified.

Pain Therapeutics: P2X3/P2X2/3 Receptor Antagonist Screening Based on Privileged Thiadiazole Chemotype

The Roche patent WO2010069794A1 establishes n-propyl-substituted thiadiazoles as preferred P2X3 and P2X2/3 receptor antagonists for pain, genitourinary, and inflammatory indications [6]. The target compound incorporates both the preferred n-propyl substituent and a 4-chlorophenylacetamide moiety that may engage additional hydrophobic pockets in the P2X3 receptor. Procurement for radioligand displacement assays, calcium flux assays, and electrophysiological characterization against recombinant P2X3 and P2X2/3 receptors is warranted to establish whether the compound meets or exceeds the potency of reference P2X3 antagonists such as A-317491.

Quote Request

Request a Quote for 2-(4-chlorophenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.